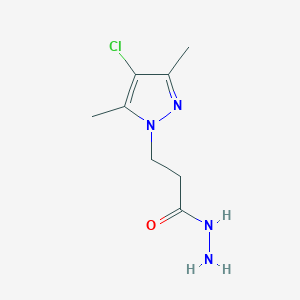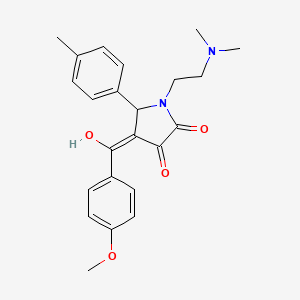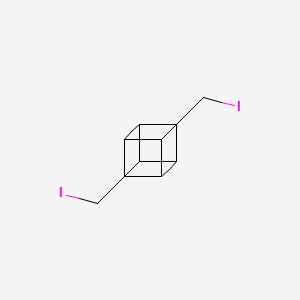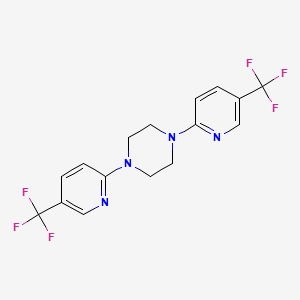
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported .Applications De Recherche Scientifique
Thermally Activated Delayed Fluorescence (TADF) Emitters
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine serves as a novel acceptor molecule in the design and synthesis of TADF emitters. These emitters are crucial for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s symmetrical donor–acceptor–donor architecture, along with its hydrogen bonding sites, contributes to efficient TADF behavior. The large dihedral angles between donor and acceptor moieties (approximately 80°) enhance charge-transfer-state absorption. Notably, a 9,9-dimethyl-9-10-dihydroacridine-based compound shows promise as a cyan TADF emitter .
Synthesis of Piperazines
While not directly related to its applications, it’s worth noting that piperazines play a significant role in medicinal chemistry. Researchers have synthesized 2-substituted chiral piperazines using protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate, with a key step involving aza-Michael addition .
Reverse Intersystem Crossing (RISC) Enhancement
Efficient RISC between the triplet charge-transfer state and localized triplet excited states is crucial for TADF. The choice of the right donor with an appropriate triplet excited state significantly impacts the overall efficiency of TADF emitters .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with apiperazine core are known to interact with various biological targets, including neurotransmitter receptors and transporters .
Mode of Action
It’s known that piperazine derivatives often act asligands , binding to their target proteins and modulating their activity . The trifluoromethyl groups and pyridyl rings in the compound could potentially enhance its binding affinity and selectivity.
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) .
Pharmacokinetics
The compound’s molecular weight (not provided) and its physicochemical properties such as density (1381 g/mL at 25°C), boiling point (116°C), and vapor pressure (221 mmHg at 25°C) could influence its pharmacokinetic profile .
Result of Action
Similar compounds have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf), indicating potential applications in optoelectronic devices .
Propriétés
IUPAC Name |
1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJPVXBIUDRQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

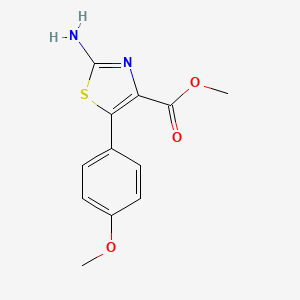
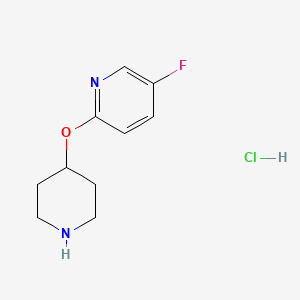
amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)
